(Z)-N'-hydroxy-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamidine
Overview
Description
The compound contains a trifluoromethyl group (-CF3), which is a functional group in chemistry. This group is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Synthesis Analysis
Trifluoromethyl-containing compounds are important in the development of agrochemical and pharmaceutical compounds . The synthesis of trifluoromethylpyridines, which are similar to your compound, has been achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The trifluoromethyl group is a functional group that has the formula -CF3 . It’s derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom .
Chemical Reactions Analysis
Trifluoromethyl radicals can be generated by anodic oxidation of sodium triflinate, an inexpensive and readily available CF3 source, with concomitant reduction of water .
Physical And Chemical Properties Analysis
Trifluoromethyl-containing compounds are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Future Directions
Mechanism of Action
Target of Action
Trifluoromethyl-containing compounds are known to interact with a variety of biological targets
Mode of Action
Trifluoromethyl-containing compounds are known to participate in various chemical reactions, including suzuki–miyaura cross-coupling . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium
Biochemical Pathways
Trifluoromethyl-containing compounds are known to be involved in various biochemical processes . For instance, they can participate in carbon–carbon bond forming reactions
Pharmacokinetics
Trifluoromethyl-containing compounds are known to exhibit unique physicochemical properties . For example, they can show comparable hydrophobicity to valine, suggesting potential applications for enhancing interactions at nonpolar interfaces
Result of Action
Trifluoromethyl-containing compounds are known to exhibit a variety of biological activities
Action Environment
Trifluoromethyl-containing compounds are known to be relatively stable and environmentally benign
properties
IUPAC Name |
N'-hydroxy-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N4O/c7-6(8,9)4-1-2-13(11-4)3-5(10)12-14/h1-2,14H,3H2,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGOOXOWJUXXMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(F)(F)F)CC(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(N=C1C(F)(F)F)C/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80951006 | |
Record name | N-Hydroxy[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80951006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N'-hydroxy-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamidine | |
CAS RN |
925252-82-0, 283166-81-4 | |
Record name | [C(Z)]-N-Hydroxy-3-(trifluoromethyl)-1H-pyrazole-1-ethanimidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=925252-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Hydroxy[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80951006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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